molecular formula C7H15NO3 B2809243 3-Amino-4-(methoxymethyl)oxan-4-ol CAS No. 2171579-41-0

3-Amino-4-(methoxymethyl)oxan-4-ol

Cat. No. B2809243
CAS RN: 2171579-41-0
M. Wt: 161.201
InChI Key: YYLBJGXRGOFQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-4-(methoxymethyl)oxan-4-ol” is a chemical compound with the CAS number 2171579-41-0 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular formula of “3-Amino-4-(methoxymethyl)oxan-4-ol” is C7H15NO3. The molecular weight is 161.201. For more detailed structural information, it would be best to refer to the molecule’s structure file (MOL file) or a 3D molecular model.

Scientific Research Applications

Asymmetric Synthesis

A study by Mattei et al. (2011) focused on the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, an isomer of 3-Amino-4-(methoxymethyl)oxan-4-ol. They reported a new synthesis method involving the primary, nonprotected enamine of a commercially available β-keto ester and asymmetric catalytic enamine hydrogenation. This process yielded high enantiomeric excess (ee) values, which were further improved by product crystallization (Mattei, Moine, Püntener, & Schmid, 2011).

Cardioselectivity and Binding Studies

Rzeszotarski et al. (1983) synthesized a series of compounds including 1-(aralkylamino)-3-(aryloxy)propan-2-ols, to explore their cardioselectivity. Their analysis suggested different modes of binding dependent on the presence of a 4-substituent in the aryloxy ring, indicating the potential of 3-Amino-4-(methoxymethyl)oxan-4-ol derivatives in cardioselective applications (Rzeszotarski, Gibson, Simms, Jagoda, Vaughan, & Eckelman, 1983).

Synthesis of Amino Sugars and Mimetics

Pfrengle and Reissig (2010) discussed the synthesis of amino sugars and carbohydrate mimetics using 1,2-oxazines as intermediates. They developed new routes for producing dideoxyamino carbohydrate derivatives, C2-branched 4-amino sugars, and sialic acid analogues, demonstrating the versatility of 3-Amino-4-(methoxymethyl)oxan-4-ol in synthesizing complex carbohydrate structures (Pfrengle & Reissig, 2010).

Enzymatic Resolution in Asymmetric Synthesis

Torre, Gotor‐Fernández, and Gotor (2006) studied the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, using Candida antarctica lipase A for the transesterification reaction. This research highlights the potential for using enzymes in the synthesis of derivatives of 3-Amino-4-(methoxymethyl)oxan-4-ol for pharmaceutical applications (Torre, Gotor‐Fernández, & Gotor, 2006).

Phototriggers in Neurochemistry

Conrad et al. (2000) explored the use of 3-methoxy substituted compounds as phototriggers, extending the absorption range of the p-hydroxyphenacyl photoremovable protecting group. This research offers insights into the use of 3-Amino-4-(methoxymethyl)oxan-4-ol derivatives in neurochemical applications, where controlled release of active compounds is crucial (Conrad, Givens, Weber, & Kandler, 2000).

Safety And Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) information for “3-Amino-4-(methoxymethyl)oxan-4-ol” can be found in chemical databases . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

3-amino-4-(methoxymethyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-10-5-7(9)2-3-11-4-6(7)8/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLBJGXRGOFQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(methoxymethyl)oxan-4-ol

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